molecular formula C18H17ClN4 B2916955 5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 698377-70-7

5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2916955
CAS RN: 698377-70-7
M. Wt: 324.81
InChI Key: FMLDXYVQALNHEZ-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one efficient and straightforward methodology involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . Another method involves a three-step reaction sequence .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been established through various techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied extensively. For instance, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .

Scientific Research Applications

Heteroaromatization and Antimicrobial Activity

The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through heteroaromatization has been detailed, demonstrating the chemical versatility of these compounds. These derivatives have been tested for antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).

Structural Analysis

Research on the structural analysis of triazole derivatives, including the chlorophenyl amino variant, highlights the molecular stability and planarity of these compounds. This structural information is crucial for understanding the interaction mechanisms of these compounds with biological targets (Velavan et al., 1997).

Novel Synthesis Methods

Innovative synthesis methods for creating indeno[2',1':5,6] pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines have been developed, emphasizing the regioselective yields and chemical diversity achievable with these frameworks (Hassan, 2006).

Anticancer Potential

The exploration of 5-substituted triazolo and tetrazolo pyrimidines for anticancer activity underscores the therapeutic potential of these compounds as anticancer agents, highlighting the importance of chemical modifications for enhancing biological activity (Kanō & Makisumi, 1958).

Inotropic, Anti-inflammatory, and Antihypertensive Activities

Studies on thiazolo[3,2-a]pyrimidine derivatives have revealed their potential as inotropic, anti-inflammatory, and antihypertensive agents, showcasing the broad spectrum of biological activities that can be targeted with pyrimidine derivatives (Jeanneau‐Nicolle et al., 1992).

Synthesis and Diversification

Research on the synthesis and ring rearrangement of bromo-chloro[1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] analogues, followed by further diversification, illustrates the synthetic flexibility and the potential for creating a wide array of derivatives from a core structure for various applications (Tang et al., 2014).

Potential Antiasthma Agents

The development of triazolo[1,5-c]pyrimidines as mediator release inhibitors suggests their use as potential antiasthma agents, indicating the role of chemical synthesis in addressing specific health conditions (Medwid et al., 1990).

Future Directions

The future directions for the study of “5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their pharmacological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthesis methods could be another area of focus .

properties

IUPAC Name

5-(4-chlorophenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c1-12-4-2-3-5-15(12)17-10-16(13-6-8-14(19)9-7-13)22-18-20-11-21-23(17)18/h2-9,11,16-17H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLDXYVQALNHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(NC3=NC=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

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